molecular formula C15H26O4 B162167 1-(Carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid CAS No. 130065-94-0

1-(Carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid

Cat. No.: B162167
CAS No.: 130065-94-0
M. Wt: 270.36 g/mol
InChI Key: RFTOLBKVUBYHIF-UHFFFAOYSA-N
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Description

1-(Carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with carboxymethyl and dipropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method includes the reaction of 4,4-dipropylcyclohexanone with bromoacetic acid under basic conditions to introduce the carboxymethyl group. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the carboxymethyl group under acidic or basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

1-(Carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxymethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The dipropyl groups may influence the compound’s hydrophobic interactions and overall molecular conformation.

Comparison with Similar Compounds

  • 1-(Carboxymethyl)-4,4-dimethylcyclohexane-1-carboxylic acid
  • 1-(Carboxymethyl)-4,4-diethylcyclohexane-1-carboxylic acid
  • 1-(Carboxymethyl)-4,4-dibutylcyclohexane-1-carboxylic acid

Uniqueness: 1-(Carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of dipropyl groups can affect the compound’s solubility, reactivity, and interaction with other molecules, distinguishing it from similar compounds with different alkyl substituents.

Properties

IUPAC Name

1-(carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O4/c1-3-5-14(6-4-2)7-9-15(10-8-14,13(18)19)11-12(16)17/h3-11H2,1-2H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTOLBKVUBYHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC(CC1)(CC(=O)O)C(=O)O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576058
Record name 1-(Carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130065-94-0
Record name 1-(Carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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